molecular formula C10H5F3N2O2S B1472925 4-(3-Nitrophenyl)-2-(trifluoromethyl)thiazole CAS No. 1432053-91-2

4-(3-Nitrophenyl)-2-(trifluoromethyl)thiazole

Cat. No.: B1472925
CAS No.: 1432053-91-2
M. Wt: 274.22 g/mol
InChI Key: RTGRZWBWJOMKGP-UHFFFAOYSA-N
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Description

4-(3-Nitrophenyl)-2-(trifluoromethyl)thiazole is a chemical compound characterized by the presence of a nitrophenyl group and a trifluoromethyl group attached to a thiazole ring

Properties

IUPAC Name

4-(3-nitrophenyl)-2-(trifluoromethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N2O2S/c11-10(12,13)9-14-8(5-18-9)6-2-1-3-7(4-6)15(16)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGRZWBWJOMKGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Nitrophenyl)-2-(trifluoromethyl)thiazole typically involves the reaction of 3-nitrobenzaldehyde with trifluoromethylthioamide under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(3-Nitrophenyl)-2-(trifluoromethyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

1. Antioxidant Properties
Research has indicated that derivatives of thiazole, including 4-(3-Nitrophenyl)-2-(trifluoromethyl)thiazole, exhibit significant antioxidant properties. A series of thiazole derivatives were synthesized and evaluated for their inhibitory effects on human monoamine oxidase (hMAO) isoforms, which are implicated in neurodegenerative disorders like Alzheimer's and Parkinson's diseases. The presence of the nitrophenyl group was found to enhance the selectivity and potency of these compounds as MAO-B inhibitors, suggesting potential therapeutic applications in treating these conditions .

2. Anticonvulsant Activity
Thiazole derivatives have also been investigated for their anticonvulsant properties. A study synthesized several thiazole-integrated compounds and evaluated their efficacy against seizures induced by pentylenetetrazol (PTZ). One particular derivative showed promising results with a median effective dose indicating high anticonvulsant activity . This suggests that compounds like this compound could be further developed for epilepsy treatment.

3. Anticancer Potential
The anticancer activity of thiazole derivatives has been extensively studied. Compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer) cells. Structure-activity relationship (SAR) studies revealed that specific substitutions on the thiazole ring enhance anticancer efficacy .

Structure-Activity Relationships

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Key findings include:

  • The presence of a nitro group at the meta position on the phenyl ring significantly enhances MAO-B inhibition.
  • The trifluoromethyl group contributes to increased lipophilicity, which may improve cell membrane permeability and bioavailability.
  • Modifications at specific positions on the thiazole ring can drastically alter both potency and selectivity against target enzymes or receptors .

Case Studies

Case Study 1: Neurodegenerative Disorders
A series of thiazole derivatives were tested for their ability to inhibit MAO-B, revealing that compounds with a nitrophenyl substituent showed a marked increase in inhibitory activity compared to unsubstituted analogs. This indicates that such modifications could lead to new treatments for neurodegenerative diseases.

Case Study 2: Anticancer Activity
In vitro studies demonstrated that certain thiazoles exhibit potent cytotoxicity against cancer cell lines. For instance, one derivative showed an IC50 value lower than standard chemotherapeutics, indicating its potential as a lead compound for further development in anticancer therapies .

Mechanism of Action

The mechanism of action of 4-(3-Nitrophenyl)-2-(trifluoromethyl)thiazole involves its interaction with specific molecular targets. The nitrophenyl group can interact with biological macromolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The thiazole ring can participate in various biochemical pathways, potentially leading to the modulation of enzyme activities and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethylthio)nitrobenzene
  • 4-Nitrophenyl trifluoromethanesulfonate
  • Imidazo[1,5-a]pyridine derivatives
  • Porphyrin derivatives

Uniqueness

4-(3-Nitrophenyl)-2-(trifluoromethyl)thiazole is unique due to the combination of its nitrophenyl and trifluoromethyl groups attached to a thiazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

4-(3-Nitrophenyl)-2-(trifluoromethyl)thiazole is a compound within the thiazole family, known for its diverse biological activities. Thiazole derivatives have been extensively studied due to their presence in various pharmaceuticals and their potential as therapeutic agents. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The presence of the nitrophenyl and trifluoromethyl groups enhances its biological activity by influencing electronic properties and lipophilicity.

Antimicrobial Activity

Thiazole derivatives have shown significant antimicrobial properties against various bacterial and fungal strains. Research indicates that this compound exhibits potent antibacterial effects, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Microorganism MIC (μg/mL) Reference
Staphylococcus aureus25
Escherichia coli50
Candida albicans30

In a study assessing various thiazole derivatives, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria, revealing significant activity against E. coli and S. aureus .

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely recognized. Studies have shown that this compound can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer).

Cell Line IC50 (μM) Reference
HepG212
MCF-715
HCT11610

The structure-activity relationship (SAR) analysis indicates that the trifluoromethyl group enhances the compound's lipophilicity, contributing to its increased cellular uptake and subsequent cytotoxicity against cancer cells .

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated using DPPH and hydroxyl radical scavenging assays. The compound demonstrated significant free radical scavenging activity, indicating its potential as an antioxidant agent.

Assay Type Scavenging Activity (%) Reference
DPPH Scavenging85
Hydroxyl Radical Scavenging78

Case Studies

Several studies have focused on the synthesis and biological evaluation of thiazole derivatives, including this compound. For instance:

  • Study on Antimicrobial Efficacy : A recent study synthesized various thiazole derivatives, including the target compound, which exhibited strong antibacterial activity against Bacillus subtilis and Aspergillus niger, with MIC values significantly lower than those of standard antibiotics .
  • Anticancer Evaluation : In vitro studies revealed that the compound effectively induced apoptosis in cancer cells through the activation of caspase pathways, suggesting its role as a potential chemotherapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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